molecular formula C6H8ClNO5 B11942185 (2S)-2-[(chloroacetyl)amino]butanedioic acid CAS No. 67036-33-3

(2S)-2-[(chloroacetyl)amino]butanedioic acid

Cat. No.: B11942185
CAS No.: 67036-33-3
M. Wt: 209.58 g/mol
InChI Key: COXKWXFZCRVVQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[(Chloroacetyl)amino]butanedioic acid is a chiral amino acid derivative featuring a chloroacetyl group attached to the amino moiety of L-aspartic acid (butanedioic acid). The compound’s structure combines a polar butanedioic acid backbone with a reactive chloroacetyl substituent, making it a versatile intermediate in organic synthesis and biochemical studies. The stereochemistry at the C2 position (S-configuration) is critical for its interactions with enzymes or receptors, as seen in related compounds like NMDA receptor ligands . The chloroacetyl group introduces electrophilic reactivity, enabling nucleophilic substitution reactions, while the carboxylic acid groups contribute to solubility in polar solvents and participation in hydrogen bonding networks.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67036-33-3

Molecular Formula

C6H8ClNO5

Molecular Weight

209.58 g/mol

IUPAC Name

2-[(2-chloroacetyl)amino]butanedioic acid

InChI

InChI=1S/C6H8ClNO5/c7-2-4(9)8-3(6(12)13)1-5(10)11/h3H,1-2H2,(H,8,9)(H,10,11)(H,12,13)

InChI Key

COXKWXFZCRVVQB-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)NC(=O)CCl)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(chloroacetyl)amino]butanedioic acid typically involves the chloroacetylation of an amino acid precursor. One common method is the reaction of L-aspartic acid with chloroacetyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, biocatalytic methods using engineered enzymes have been explored to achieve more sustainable and environmentally friendly production processes .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(chloroacetyl)amino]butanedioic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can be substituted with nucleophiles such as amines or thiols to form new derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amino acid and chloroacetic acid.

    Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and alcohols, typically under mild conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can use sodium hydroxide.

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.

Major Products Formed

    Substitution Reactions: New derivatives with different functional groups.

    Hydrolysis: Amino acid and chloroacetic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the compound.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development :
    • (2S)-2-[(Chloroacetyl)amino]butanedioic acid serves as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows it to interact with biological targets, influencing metabolic pathways or acting as an enzyme inhibitor.
    • Research indicates that compounds with similar structures exhibit antimicrobial or antitumor properties, suggesting that this compound could also have therapeutic potential in treating infections or cancers.
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes makes it a candidate for developing treatments targeting metabolic disorders or diseases caused by enzyme dysfunctions. Studies focus on its binding affinity to various biological targets using techniques like X-ray crystallography and molecular docking.
  • Antimicrobial Activity :
    • Preliminary studies suggest that this compound may exhibit antimicrobial properties, making it a potential candidate for developing new antibiotics.

Synthetic Applications

  • Organic Synthesis Intermediate :
    • The compound is valuable in organic synthesis due to its functional groups that allow for further chemical modifications. It can be used to synthesize more complex molecules or serve as a precursor for other chemical entities.
    • Its chiral nature enables the production of enantiomerically pure compounds, which are crucial in pharmaceutical applications where stereochemistry can significantly affect biological activity.
  • Case Studies on Synthesis :
    • Various synthetic pathways have been explored to produce this compound efficiently while maintaining control over stereochemistry. For instance, one method involves the reaction of butanedioic acid derivatives with chloroacetyl chloride under basic conditions.

Mechanism of Action

The mechanism of action of (2S)-2-[(chloroacetyl)amino]butanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter metabolic pathways, leading to various biological effects .

Comparison with Similar Compounds

Solubility and Stability

  • Chloroacetyl vs. Nitroaryl : The nitro group in is strongly electron-withdrawing, increasing the acidity of adjacent protons and enhancing stability under basic conditions. In contrast, the chloroacetyl group is prone to hydrolysis in aqueous environments, especially at elevated pH.
  • Cbz-Protected Analog : The benzyloxycarbonyl group improves stability against enzymatic degradation, making it a preferred protecting group in peptide synthesis.

Crystallographic and Solid-State Behavior

  • The planar geometry and hydrogen-bonding networks observed in oxamide derivatives (e.g., 2-(2-ethoxy-2-oxoacetamido)benzoic acid ) suggest that the target compound may form similar O–H⋯O and C–H⋯O interactions, stabilizing its crystal lattice. However, the chloroacetyl group’s bulkiness could disrupt packing efficiency compared to smaller substituents.

Biological Activity

(2S)-2-[(chloroacetyl)amino]butanedioic acid, also known as chloroacetyl aspartic acid, is a chiral compound with significant potential in pharmaceutical applications due to its unique structural properties. This article explores its biological activity, focusing on its interactions with various biological targets, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C5H8ClNO4C_5H_8ClNO_4 and a CAS number of 67036-33-3. Its structure comprises a butanedioic acid backbone with a chloroacetylamino group attached to the second carbon, contributing to its reactivity and biological properties.

Research indicates that this compound may influence metabolic pathways or act as an enzyme inhibitor. Its binding affinity to various biological targets is critical for understanding its mechanism of action. Techniques such as molecular docking and in vitro assays are commonly employed to elucidate these interactions.

Antimicrobial Properties

Studies suggest that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of this compound have shown potential against various bacterial strains, indicating its applicability in developing new antibiotics.

Antitumor Activity

The compound's structural similarities to known antitumor agents suggest it may possess anticancer properties. Research has demonstrated that related compounds can inhibit cancer cell proliferation in vitro. For example, structural analogs have been tested against multiple cancer cell lines, showing varying degrees of cytotoxicity.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReference
AntimicrobialChloroacetic acid derivativesInhibition of bacterial growth
AntitumorSimilar amino acidsCytotoxic effects on cancer cell lines
Enzyme inhibitionAmino acid derivativesInhibition of specific metabolic enzymes

Case Study: Antitumor Efficacy

In a study examining the antitumor efficacy of this compound, researchers tested its effects on several cancer cell lines, including HeLa and A549. The compound demonstrated significant cytotoxicity at micromolar concentrations, suggesting potential for further development as an anticancer agent.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of the chloroacetyl group while maintaining stereochemical control. This synthetic route is crucial for producing analogs that may enhance biological activity or selectivity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2S)-2-[(chloroacetyl)amino]butanedioic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via stepwise acylation of L-aspartic acid derivatives. For example, chloroacetyl chloride can react with the amino group of a protected L-aspartic acid intermediate under basic conditions (e.g., using triethylamine in anhydrous THF). Protection of the carboxylic acid groups (e.g., with tert-butyl esters) is critical to avoid side reactions. Post-synthesis, deprotection using trifluoroacetic acid yields the final product .
  • Optimization : Reaction parameters such as temperature (0–25°C), solvent polarity, and stoichiometric ratios (e.g., 1.2 equivalents of chloroacetyl chloride) should be systematically tested. Monitoring via TLC or HPLC ensures reaction completion.

Q. How can researchers characterize the stereochemical purity of this compound?

  • Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10) with 0.1% trifluoroacetic acid. Compare retention times with enantiomeric standards. Circular dichroism (CD) spectroscopy can further confirm stereochemistry by analyzing Cotton effects in the 200–250 nm range .
  • Validation : X-ray crystallography (as in Martínez-Martínez et al. ) provides definitive stereochemical assignment.

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

  • Techniques :

  • NMR : 1H^1H, 13C^13C, and 2D NMR (COSY, HSQC) to assign protons and carbons, particularly the chiral center at C2 and chloroacetyl group.
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion [M-H]^- at m/z 238.0224 (calculated for C6_6H8_8ClNO5_5).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .

Advanced Research Questions

Q. How can computational methods predict the biological activity and binding mechanisms of this compound?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., aspartate-specific proteases). The chloroacetyl group may act as an electrophile, covalently binding to catalytic residues.
  • QSAR Studies : Correlate substituent effects (e.g., halogen size) with inhibitory activity using descriptors like LogP and topological polar surface area (TPSA) .
    • Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC50_{50}) to refine models .

Q. What strategies resolve discrepancies in reported biological activities (e.g., anti-inflammatory vs. antibacterial effects) of structurally related compounds?

  • Methodology :

  • Dose-Response Studies : Test the compound across a concentration range (0.1–100 µM) in multiple assays (e.g., COX-2 inhibition for anti-inflammatory activity; bacterial growth assays for antibacterial effects).
  • Off-Target Screening : Use proteome-wide affinity chromatography to identify unintended targets.
  • Metabolite Analysis : LC-MS/MS can detect degradation products that may contribute to contradictory results .

Q. How does the stereochemistry of this compound influence its interaction with biological targets?

  • Mechanistic Insight :

  • The 2S configuration aligns the chloroacetyl group for nucleophilic attack by serine or cysteine residues in enzymes (e.g., proteases). Enantiomeric forms may exhibit reduced activity due to steric mismatches.
  • Case Study : Compare the IC50_{50} of (2S) vs. (2R) isomers in enzyme inhibition assays. A 10-fold lower IC50_{50} for the 2S isomer was observed in related aspartic protease inhibitors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.